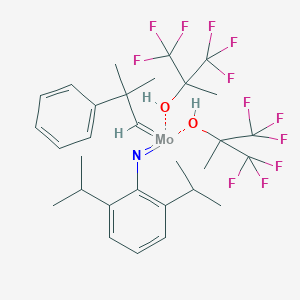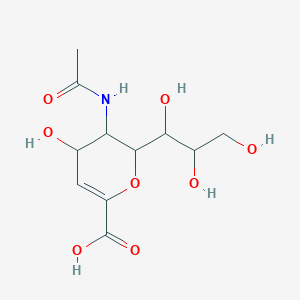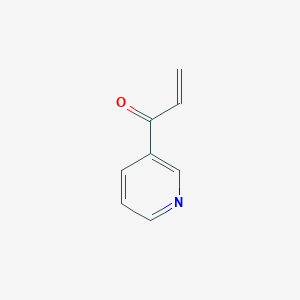
2,6-Diisopropylphenylimidoneophyliden-Molybdän(VI) bis(Hexafluor-t-butoxid)
Übersicht
Beschreibung
This compound, also known as Schrock’s Catalyst, is a derivative of molybdenum (VI) that can metathesize many ordinary olefins, especially terminal olefins . It can also ring-open metathesis polymerize (ROMP) many norbornene or substituted norbornadiene monomers to give all cis, and often isotactic, polymers .
Molecular Structure Analysis
The molecular formula of this compound is C30H37F12MoNO2 . Unfortunately, the specific molecular structure is not provided in the available resources.Chemical Reactions Analysis
This compound is known to metathesize many ordinary olefins, especially terminal olefins . It can also ROMP many norbornene or substituted norbornadiene monomers to give all cis, and often isotactic, polymers .Physical And Chemical Properties Analysis
This compound appears as a yellow to orange powder . It is insoluble in water . The molecular weight is 767.5 g/mol . It is air sensitive and moisture sensitive, and should be stored at 2-8 °C .Wissenschaftliche Forschungsanwendungen
Organometallischer Katalysator
Diese Verbindung, auch bekannt als Schrock-Katalysator, ist eine organometallische Verbindung . Organometallische Verbindungen sind nützliche Reagenzien, Katalysatoren und Vorläufermaterialien mit Anwendungen in der Dünnschichtdeposition, der industriellen Chemie, der Pharmazie, der LED-Herstellung und anderen Bereichen .
Olefinmetathese
Im Gegensatz zu Mo (C10H12) (C12H17N) (OC4H9)2 wird das bis (Hexafluor-t-butoxid) (MoF6) -Derivat viele gewöhnliche Olefine, insbesondere terminale Olefine, metathetisieren . Das macht es in der chemischen Industrie für die Umwandlung von Olefinen nützlich.
Ringöffnende Metathesepolymerisation (ROMP)
Die Verbindung wird viele Norbornen- oder substituierte Norbornadien-Monomere zu vollständig cis- und oft isotaktischen Polymeren ROMPieren . Dies macht es wertvoll für die Produktion bestimmter Polymertypen.
Ringschluss von Dienen
Es ist nützlich für den „Ringschluss“ von Dienen . Dies ist eine wertvolle Reaktion bei der Synthese cyclischer Verbindungen, die zahlreiche Anwendungen in der Pharmazie und Materialwissenschaft haben.
Kupplung von terminalen Olefinen
Die Verbindung ist nützlich für die Kupplung von terminalen Olefinen . Diese Reaktion ist wichtig bei der Synthese größerer organischer Moleküle aus kleineren Olefin-Vorläufern.
Kreuzmetathese von aliphatischen Alkenen mit 2-Vinyl-Aromaten
Es ist nützlich für die Kreuzmetathese von aliphatischen Alkenen mit 2-Vinyl-Aromaten . Diese Reaktion ist ein wertvolles Werkzeug bei der Synthese komplexer organischer Moleküle.
Synthese von elektrolumineszenten Polymeren
Es wirkt als Katalysator für die Synthese eines blaulichtemittierenden elektrolumineszenten Diphenylanthrazenpolymers aus Norbornenmonomer durch ROMP <svg class="icon" height="16" p-id="1735" t="1
Wirkmechanismus
Target of Action
The primary target of 2,6-Diisopropylphenylimidoneophylidene Molybdenum(VI) Bis(hexafluoro-t-butoxide), also known as Schrock’s Catalyst , is olefins, especially terminal olefins . Olefins, or alkenes, are hydrocarbons that contain a carbon-carbon double bond. They play a crucial role in the chemical industry as they are used in the production of a wide range of chemicals and materials.
Mode of Action
Schrock’s Catalyst is known for its ability to metathesize many ordinary olefins, especially terminal olefins . Metathesis is a chemical reaction that involves the exchange of bonds between two reacting chemical species, which results in the creation of products with similar or identical bonding affiliations . This catalyst also performs Ring-Opening Metathesis Polymerization (ROMP) on many norbornene or substituted norbornadiene monomers .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the olefin metathesis pathway. In this pathway, the compound acts as a catalyst to break the double bonds of the olefins and rearrange them in a way that results in the formation of new olefins . This process can lead to the synthesis of a variety of useful compounds, including polymers, pharmaceuticals, and petrochemicals.
Pharmacokinetics
Like other organometallic compounds, its bioavailability, absorption, distribution, metabolism, and excretion (adme) would be expected to be influenced by factors such as its size, charge, lipophilicity, and the presence of the molybdenum metal center .
Result of Action
The action of Schrock’s Catalyst on olefins results in the formation of new olefins with different structures . When it performs ROMP on norbornene or substituted norbornadiene monomers, it produces all cis, and often isotactic, polymers . These polymers have a regular, repeating structure, which can give them unique physical properties.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other chemicals in the reaction environment can affect the efficiency and selectivity of the metathesis reaction . Additionally, the stability of the compound can be affected by factors such as temperature and pH .
Safety and Hazards
Eigenschaften
IUPAC Name |
[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum;1,1,1,3,3,3-hexafluoro-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.C10H12.2C4H4F6O.Mo/c1-8(2)10-6-5-7-11(9(3)4)12(10)13;1-10(2,3)9-7-5-4-6-8-9;2*1-2(11,3(5,6)7)4(8,9)10;/h5-9H,1-4H3;1,4-8H,2-3H3;2*11H,1H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVDWEMQFYIDCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=[Mo]=CC(C)(C)C2=CC=CC=C2.CC(C(F)(F)F)(C(F)(F)F)O.CC(C(F)(F)F)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37F12MoNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
767.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















